Defined (3S) Stereochemistry for Enantioselective Synthesis vs. Racemic Mixtures
The compound is a single enantiomer with a defined (3S) configuration, as indicated by its IUPAC name and Isomeric SMILES notation. This is in direct contrast to racemic mixtures of pyrrolidine diacetates or compounds without a defined stereocenter, which would lead to mixtures of diastereomers in subsequent synthetic steps [1]. The use of a single enantiomer is essential for synthesizing optically pure compounds and for controlling the stereochemical outcome of reactions.
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Single (3S) enantiomer |
| Comparator Or Baseline | Racemic mixture or stereochemically undefined analog |
| Quantified Difference | Presence of a defined chiral center vs. a racemic mixture or achiral analog |
| Conditions | Not applicable; based on structural identification |
Why This Matters
Procurement of a single enantiomer ensures the intended stereochemical outcome in synthesis, avoiding the need for costly and time-consuming chiral separation and eliminating the risk of unwanted biological activity from the opposite enantiomer.
- [1] CAS Common Chemistry. (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate. CAS Registry Number: 870716-22-6. View Source
